2,6-dichloro-9-ethyl-9H-purine

Purine nucleoside phosphorylase Enzyme inhibition PNP

2,6-Dichloro-9-ethyl-9H-purine (CAS 190655-14-2, C7H6Cl2N4, MW 217.06) is a halogenated purine derivative bearing chlorine substituents at the C2 and C6 positions and an ethyl group at the N9 position of the purine ring. This compound is cited in 109 patent documents as an intermediate or scaffold in pharmaceutical research , with primary relevance in the synthesis of nucleoside analogs, kinase inhibitor scaffolds, and purine-based enzyme inhibitors.

Molecular Formula C7H6Cl2N4
Molecular Weight 217.05
CAS No. 190655-14-2
Cat. No. B2655692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-9-ethyl-9H-purine
CAS190655-14-2
Molecular FormulaC7H6Cl2N4
Molecular Weight217.05
Structural Identifiers
SMILESCCN1C=NC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C7H6Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3
InChIKeyPRESUDAFHFFHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dichloro-9-ethyl-9H-purine CAS 190655-14-2: N9-Ethylated Purine Intermediate for Nucleoside Analog Synthesis and Enzyme Inhibitor Development


2,6-Dichloro-9-ethyl-9H-purine (CAS 190655-14-2, C7H6Cl2N4, MW 217.06) is a halogenated purine derivative bearing chlorine substituents at the C2 and C6 positions and an ethyl group at the N9 position of the purine ring [1]. This compound is cited in 109 patent documents as an intermediate or scaffold in pharmaceutical research [2], with primary relevance in the synthesis of nucleoside analogs, kinase inhibitor scaffolds, and purine-based enzyme inhibitors [1].

2,6-Dichloro-9-ethyl-9H-purine CAS 190655-14-2: Why N9-Regioisomeric Purity and Orthogonal Reactivity Prevent Simple Substitution with Unsubstituted or 7-Alkyl Analogs


Substituting 2,6-dichloro-9-ethyl-9H-purine with 2,6-dichloropurine (CAS 5451-40-1) or its 7-ethyl regioisomer is not scientifically interchangeable. Alkylation of 2,6-dichloropurine yields a mixture of N9- and N7-regioisomers, requiring chromatographic separation and introducing batch-to-batch variability . The N9-ethylated form is specifically required as a starting material in patent-protected kinase inhibitor syntheses (e.g., WO2010/59418), where regioisomeric purity directly impacts downstream reaction outcomes and final product yields [1]. Furthermore, the ethyl group at N9 blocks alkylation at this position, enabling orthogonal functionalization at C2 and C6 via sequential nucleophilic aromatic substitution that would be less controlled with unsubstituted 2,6-dichloropurine .

2,6-Dichloro-9-ethyl-9H-purine 190655-14-2: Quantified Differentiation Evidence for Procurement Decision Support


2,6-Dichloro-9-ethyl-9H-purine Exhibits Weak PNP Inhibition (IC50 = 1.33 µM) vs. 2,6-Dichloropurine (Ki ≈ 20-23 µM) — Potency Differential for Enzyme Inhibition Studies

2,6-Dichloro-9-ethyl-9H-purine demonstrates measurable but modest inhibition of purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM (1,330 nM) as determined by conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. In comparison, unsubstituted 2,6-dichloropurine exhibits substantially weaker PNP inhibition, with reported Ki values of 22.2 ± 1.4 µM (non-competitive model) or 20.0 ± 4.9 µM to 23.5 ± 3.5 µM (mixed inhibition model) under similar buffer conditions (50 mM Hepes/NaOH pH 7.0, 25°C, saturating 50 mM phosphate) [2]. The N9-ethyl substitution confers approximately 15- to 17-fold higher apparent potency relative to the unsubstituted dichloropurine baseline.

Purine nucleoside phosphorylase Enzyme inhibition PNP Toxoplasma gondii

N9-Alkylation of 2,6-Dichloropurine Yields 82% 9-Ethyl Isomer vs. 87% 7-Ethyl Isomer — Regioselectivity Profile Establishes Isolation Feasibility and Purity Requirements

Alkylation of 2,6-dichloropurine with iodoethane under standard conditions (Na2CO3 in acetone, 20 min reflux, then 5 h reflux with iodoethane) produces a regioisomeric mixture of 2,6-dichloro-9-ethyl-9H-purine (82% yield) and 2,6-dichloro-7-ethyl-7H-purine (87% yield) as separable pale yellow solids after silica column chromatography with ethyl acetate/hexanes gradient elution . The 9-ethyl:7-ethyl regioisomer ratio is approximately 1:1.06 under these conditions. This quantitative regioisomeric profile is consistent with literature precedent for purine N-alkylation, where N9 substitution is generally thermodynamically favored but N7 kinetically favored, leading to near-equimolar mixtures [1]. Without pre-installed N9 substitution, subsequent derivatization steps would require additional purification of isomeric mixtures at each stage, increasing process complexity and reducing overall yields.

Regioselective alkylation Purine N9/N7 isomer separation Nucleoside analog synthesis Process chemistry

2,6-Dichloro-9-ethyl-9H-purine Serves as Orthogonal C2/C6 Difunctionalization Scaffold — Two Chlorine Leaving Groups Enable Sequential Nucleophilic Substitution Not Possible with 6-Chloro-9-ethylpurine

The presence of two chlorine atoms at C2 and C6 positions in 2,6-dichloro-9-ethyl-9H-purine enables sequential nucleophilic aromatic substitution (SNAr) reactions with differential reactivity. The C6 position is generally more reactive toward nucleophiles than C2 due to the electron-withdrawing effect of the adjacent N1 and N7 nitrogens, allowing regioselective first substitution at C6 followed by C2 displacement under modified conditions [1]. This orthogonal reactivity profile permits the synthesis of 2,6-differentially substituted purine libraries from a single starting material. In contrast, 6-chloro-9-ethylpurine (single leaving group) or 2,6-dichloropurine (no N9 substitution) lack this combined functionality: the former permits only C6 diversification, while the latter requires N9 alkylation as an additional step and introduces regioisomeric complications . The target compound thus serves as a pre-functionalized, regioisomerically defined scaffold that condenses three synthetic steps (N9 protection/alkylation, C6 substitution, C2 substitution) into a streamlined diversification workflow.

Sequential nucleophilic substitution Purine C2/C6 functionalization Orthogonal reactivity Scaffold diversification

2,6-Dichloro-9-ethyl-9H-purine Derivatives Yield Single-Digit Micromolar Antiproliferative IC50 Values Against Human Solid Tumor Cell Lines — Benchmarking Against N9-Acetate Analogs

Analogs derived from the 2,6-dichloropurine scaffold bearing N9-substitution—specifically ethyl 2-(2,6-dichloro-9H-purine-9-yl)acetate and its 7-yl regioisomer—demonstrate potent cytotoxic activity with single-digit micromolar IC50 values against multiple human solid tumor cell lines [1]. This potency benchmark (IC50 < 10 µM) establishes a quantifiable performance threshold for the N9-substituted 2,6-dichloropurine chemotype. The parent compound 2,6-dichloro-9-ethyl-9H-purine serves as the direct synthetic precursor to these and related N9-substituted analogs. In contrast, unsubstituted 2,6-dichloropurine lacks the N9-alkyl group required for optimal cellular activity in this structural series, as evidenced by the selective potency of N9- vs. N7-substituted acetate derivatives [1]. The pre-installed N9-ethyl group in the target compound positions it one synthetic step closer to bioactive analogs than 2,6-dichloropurine, which would require separate N9-alkylation and regioisomer separation.

Antiproliferative activity Cytotoxicity Human solid tumor cell lines Purine anticancer agents

Patent Documentation: 2,6-Dichloro-9-ethyl-9H-purine Cited in 109 Patent Documents vs. 2,6-Dichloropurine in Broader Chemical Literature — Focused Industrial Adoption as N9-Preinstalled Intermediate

2,6-Dichloro-9-ethyl-9H-purine is cited in 109 patent documents according to PubChemLite annotation data [1]. This patent citation count reflects the compound's established role as a key intermediate in patent-protected synthetic routes, particularly in kinase inhibitor programs and purine-based therapeutic candidates. While 2,6-dichloropurine (CAS 5451-40-1) is a more general purine building block, the N9-ethylated derivative appears specifically in patent claims where the ethyl substituent is an integral structural element of the final target molecule or where N9-substitution is required to avoid downstream alkylation steps. This focused patent footprint distinguishes 2,6-dichloro-9-ethyl-9H-purine as a specialized, purpose-built intermediate rather than a commodity purine building block, providing procurement justification for programs operating within specific patent-defined chemical space.

Patent landscape Pharmaceutical intermediates Intellectual property Industrial adoption

Commercial Analytical Specifications: 97% Purity by HPLC/NMR with Batch-Specific QC Documentation — Procurement-Grade Quality Assurance for Reproducible Research

Commercially available 2,6-dichloro-9-ethyl-9H-purine (CAS 190655-14-2) is supplied at 97% purity with batch-specific quality control documentation including NMR, HPLC, and/or GC analytical reports . This analytical specification provides a quantitative benchmark for procurement and ensures batch-to-batch consistency in synthetic applications. For comparison, in-house synthesis from 2,6-dichloropurine would yield regioisomeric mixtures requiring chromatographic separation to achieve comparable purity, with isolated yields of approximately 82% for the N9 isomer . The commercial availability of pre-qualified material eliminates this purification burden, reduces solvent consumption and labor costs, and provides a documented purity baseline that supports reproducible research outcomes across different laboratories or experimental campaigns.

Analytical quality control HPLC purity NMR characterization Reproducibility

2,6-Dichloro-9-ethyl-9H-purine 190655-14-2: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Purine Nucleoside Phosphorylase (PNP) Inhibitor Optimization Programs

Use 2,6-dichloro-9-ethyl-9H-purine as a starting scaffold for PNP inhibitor development, leveraging its demonstrated IC50 of 1.33 µM against PNP [1]. This potency represents a ~15-fold improvement over unsubstituted 2,6-dichloropurine (Ki ≈ 20-23 µM) , establishing the N9-ethylated scaffold as the appropriate starting point for SAR campaigns targeting PNP. Subsequent functionalization at C2 and C6 via sequential SNAr can further optimize potency while maintaining the N9-ethyl group that contributes to the activity differential.

Synthetic Chemistry: Orthogonal C2/C6 Functionalization for Parallel Purine Library Synthesis

Employ 2,6-dichloro-9-ethyl-9H-purine as a pre-functionalized scaffold for the synthesis of 2,6-disubstituted purine libraries via sequential nucleophilic aromatic substitution. The differential reactivity of C6 and C2 chlorine leaving groups enables regioselective diversification [1], condensing what would otherwise be a three-step sequence (N9 protection/alkylation, C6 substitution, C2 substitution) into a streamlined workflow. This is particularly advantageous for SAR studies requiring systematic variation at both the C2 and C6 positions while maintaining a fixed N9-ethyl substituent.

Pharmaceutical Process Development: N9-Ethylated Purine Intermediate for Patent-Protected Synthetic Routes

Source 2,6-dichloro-9-ethyl-9H-purine as a key intermediate for process chemistry routes referenced in 109 patent documents [1]. The compound serves as a regioisomerically pure N9-ethylated building block that avoids the regioisomeric mixtures (82% N9, 87% N7) obtained from direct alkylation of 2,6-dichloropurine . This eliminates the need for chromatographic separation of N9/N7 isomers during scale-up, improving process efficiency and reducing manufacturing costs. Commercial availability at 97% purity with batch-specific QC documentation supports GMP-adjacent process development activities .

Oncology Research: Antiproliferative Agent Development Using N9-Substituted 2,6-Dichloropurine Scaffolds

Initiate anticancer drug discovery programs with 2,6-dichloro-9-ethyl-9H-purine as a precursor to N9-substituted purine analogs that have demonstrated single-digit micromolar IC50 values against human solid tumor cell lines [1]. The pre-installed N9-ethyl group positions the scaffold one synthetic step closer to bioactive analogs than unsubstituted 2,6-dichloropurine. Subsequent diversification at C2 and C6 can generate compound libraries for screening against cancer cell line panels, with the established activity benchmark (< 10 µM IC50) providing a reference point for hit validation and lead optimization.

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